ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
Overview
Description
ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a phenylpyridinyl group
Preparation Methods
The synthesis of ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form ethyl-4’-methoxy-2-cyanocinnamate . This intermediate can then undergo further reactions to introduce the pyridinyl and sulfanyl groups, resulting in the final compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Chemical Reactions Analysis
ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate : This compound shares the cyano and methoxyphenyl groups but differs in its overall structure and properties.
- N-aryl cyanoacetamides : These compounds have similar cyano and aryl groups but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields.
Properties
IUPAC Name |
ethenyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-3-28-22(26)15-29-23-20(14-24)19(16-9-11-18(27-2)12-10-16)13-21(25-23)17-7-5-4-6-8-17/h3-13H,1,15H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGZOZYLBJVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC=C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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